N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
CAS No.: 1185309-22-1
Cat. No.: VC2803520
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185309-22-1 |
|---|---|
| Molecular Formula | C9H15ClN4 |
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | N-piperidin-4-ylpyrazin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H |
| Standard InChI Key | ZRZOSLSCRTWCLU-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC2=NC=CN=C2.Cl |
| Canonical SMILES | C1CNCCC1NC2=NC=CN=C2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride features a piperidine ring connected at the 4-position to a pyrazine moiety through an amine linkage. This structural arrangement confers unique chemical properties and reactivity patterns that are valuable in medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C9H15ClN4 |
| Molecular Weight | 214.69 g/mol |
| CAS Number | 1185309-22-1 |
| IUPAC Name | N-piperidin-4-ylpyrazin-2-amine;hydrochloride |
| Parent Compound | CID 24699432 (N-piperidin-4-ylpyrazin-2-amine) |
The compound exists as a hydrochloride salt, which significantly enhances its water solubility compared to the free base form .
Physical and Chemical Properties
Based on computational data from PubChem, N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride demonstrates the following properties:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 49.8 Ų |
| Heavy Atom Count | 14 |
| Complexity | 145 |
| Exact Mass | 214.0985242 Da |
| Monoisotopic Mass | 214.0985242 Da |
These properties contribute to the compound's pharmacological profile and potential biological interactions .
Spectroscopic Identifiers
The compound can be uniquely identified using the following spectroscopic parameters:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H |
| InChIKey | ZRZOSLSCRTWCLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NC2=NC=CN=C2.Cl |
These identifiers are essential for database cataloging and structure verification purposes .
Synthesis Methods
General Synthetic Routes
The synthesis of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride typically involves multi-step procedures. Based on synthetic approaches for related compounds, the general pathway often includes:
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Mono-substitution reactions of dihalopyrazines with appropriately protected piperidine derivatives
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Deprotection steps to reveal the final compound
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Salt formation to produce the hydrochloride form
For example, one documented approach for similar compounds involves:
"Mono-substitution of 1,6-dibromo-pyridine or -pyrazine (111) with (N-Boc-piperidin-4-yl)methylamine produced compound 112, which was iodized to give 5-iodo product 113."
Specific Synthetic Approaches
The synthesis often begins with commercially available pyrazine derivatives that undergo selective functionalization:
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Starting with 6-chloro-2-aminopyrazine as a precursor
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Selective iodination to introduce additional reactivity sites
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Nucleophilic aromatic substitution to introduce the piperidine moiety
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Deprotection of protecting groups (often Boc groups) using acid treatment
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Formation of the hydrochloride salt under controlled conditions
The reaction conditions typically require:
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Controlled temperature ranges
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Inert atmosphere protection
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Careful pH monitoring
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Appropriate catalyst selection for coupling reactions
Chemical Reactivity
Reactive Sites
The structure of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride contains several reactive sites:
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The piperidine nitrogen can act as a nucleophile in various substitution reactions
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The pyrazine ring can undergo electrophilic aromatic substitution, though with reduced reactivity compared to benzene
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The secondary amine linking the two heterocycles represents another potential reaction site
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The hydrochloride salt can be neutralized to generate the free base form
Typical Reactions
Based on the reactivity patterns of related compounds, N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride may undergo:
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Nucleophilic substitution reactions at the piperidine nitrogen
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Oxidation reactions affecting the piperidine ring
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Further functionalization of the pyrazine ring via palladium-catalyzed coupling reactions
Biological Activity and Applications
Receptor Interactions
Compounds containing the piperidine-pyrazine scaffold have demonstrated significant interactions with various biological receptors, particularly:
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Muscarinic receptors, especially the M4 subtype implicated in neurological disorders
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Class I PI3-kinase enzymes involved in cellular proliferation and survival pathways
These interactions suggest potential applications in treating various neurological and proliferative disorders .
Pharmacological Applications
Based on structure-activity relationship studies of similar compounds, N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride may possess:
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Antiviral activity through specific enzyme inhibition
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Potential anticancer properties via modulation of cellular signaling pathways
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Neurological applications related to muscarinic receptor modulation
Research indicates that compounds with similar structural features have demonstrated promising results in various pharmacological assays .
Structure-Activity Relationships
The biological activity of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is influenced by several structural features:
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The position of attachment between the piperidine and pyrazine moieties
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The presence of the secondary amine linkage
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The hydrochloride salt form, which affects solubility and bioavailability
Modifications to these structural elements can significantly alter the compound's biological activity and target selectivity.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride have been reported in the literature:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|
| N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride | C9H16Cl2N4 | 251.15 | Contains an additional HCl molecule |
| 3-methyl-N-(piperidin-4-yl)pyrazin-2-amine hydrochloride | C10H17ClN4 | 228.72 | Contains a methyl group at the 3-position of pyrazine |
| Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride | C10H17ClN4 | 228.72 | Contains an additional methylene group between piperidine and amine |
These structural variations can significantly impact physicochemical properties and biological activities .
Activity Comparison
Research Applications
As a Chemical Probe
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride has potential applications as a chemical probe for:
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Investigating receptor binding mechanisms, particularly for muscarinic receptors
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Studying structure-activity relationships in drug development
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Exploring cellular signaling pathways related to its target interactions
In Medicinal Chemistry
The compound serves as:
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A potential lead structure for developing more potent and selective therapeutic agents
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A reference compound for comparative studies of biological activity
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A starting point for structure-based drug design efforts
Its well-defined structural characteristics make it valuable for systematic drug development programs .
Analytical Methods
Identification and Characterization
Various analytical techniques can be employed to identify and characterize N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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X-ray Crystallography for definitive structural determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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